Metribuzin Isomer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

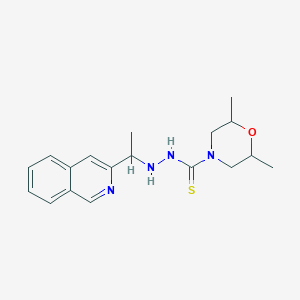

Metribuzin Isomer is a useful research compound. Its molecular formula is C2D4O. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Soil and Water Contamination

Metribuzin Mobility and Soil Migration

A study conducted using lysimeters highlighted Metribuzin's potential for soil migration, particularly in agricultural settings. Even at recommended application rates, Metribuzin was detected in lysimetric water, indicating its leaching potential and the risk it poses to groundwater contamination (Kolupaeva, Kokoreva, & Bondareva, 2020).

Impact of Olive Mill Waste on Metribuzin Behavior

Research on Mediterranean soils amended with olive mill waste showed that such amendments can significantly affect Metribuzin's adsorption, leaching, and degradation. The study suggests that organic amendments could reduce groundwater contamination risk by enhancing Metribuzin's adsorption and degradation (López-Piñeiro, Peña, Albarrán, Becerra, & Sánchez-Llerena, 2013).

Degradation and Remediation

Bacterial Consortium for Metribuzin Degradation

A novel bacterial consortium was developed for Metribuzin degradation. This study emphasizes the potential of bioremediation as a critical approach to mitigating environmental contamination by pesticides, including Metribuzin. The consortium showed high efficiency in degrading Metribuzin under optimized conditions, suggesting a promising method for on-site remediation of herbicide-contaminated sites (Wahla, Iqbal, Anwar, Firdous, & Mueller, 2019).

Controlled Release Formulations

Studies on clay-gel-based formulations for Metribuzin indicate that such formulations can reduce herbicide leaching and thus potentially decrease groundwater contamination while maintaining weed control efficacy. This research suggests that developing controlled release formulations could be a viable strategy for minimizing environmental risks associated with Metribuzin use (Maqueda, Villaverde, Sopeña, Undabeytia, & Morillo, 2008).

Environmental Impact Assessment

Aquatic Fate and Effects

An outdoor aquatic mesocosm study provided insights into Metribuzin's aquatic fate and effects, demonstrating no significant adverse effects on aquatic plants at treatment levels reflective of environmental concentrations. This study contributes to understanding the ecological risk of Metribuzin under realistic environmental conditions and supports the refinement of herbicide risk assessment procedures (Fairchild & Sappington, 2002).

Membrane Anodic Fenton Treatment

Research on the interaction between Metribuzin and ferric ion during membrane anodic Fenton treatment explored an advanced method for treating pesticide wastewater. The findings highlight the complexities of Metribuzin's degradation kinetics and suggest potential avenues for enhancing treatment efficiency (Wang, Scherer, & Lemley, 2004).

Mecanismo De Acción

Target of Action

Metribuzin is a triazinone herbicide that primarily targets the photosystem II complex in plants . This complex plays a crucial role in photosynthesis, a process vital for the survival and growth of plants.

Mode of Action

Metribuzin acts by inhibiting photosynthesis in susceptible plants. It achieves this by binding to a protein of the photosystem II complex . This binding inhibits the electron transport from QA to QB, resulting in photooxidation and eventually leading to plant death .

Biochemical Pathways

The inhibition of the photosystem II complex triggers a chain of events where plant lipids and proteins are attacked and oxidized by highly reactive free radicals . As a result, chlorophyll and plant pigments are lost, causing chlorosis (loss of green in the plant) followed by plant cell drying and disintegration .

Pharmacokinetics

When applied to soil, metribuzin is readily absorbed by roots, after which translocation upward to the shoots and beyond occurs through the xylem . Metribuzin is moderately absorbed into the plant when applied foliarly, and translocation also is upward . Microbial breakdown is the main means of metribuzin degradation in the soil .

Result of Action

The result of metribuzin’s action is the death of the plant. Once susceptible plants emerge through treated soil into the sunlight, they become yellow/chlorotic, then totally brown/desiccated, after 2 to 5 days . This is due to the oxidative damage caused by the inhibition of the photosystem II complex.

Action Environment

The action of metribuzin is influenced by environmental factors. Metribuzin’s half-life in soils under optimum degradation conditions can be 14 to 28 days . Metribuzin is tightly adsorbed to organic matter and is readily leached in sandy and sandy-loam soils .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Metribuzin isomer plays a significant role in biochemical reactions, particularly in inhibiting photosynthesis by disrupting photosystem II. This compound interacts with various enzymes, proteins, and biomolecules. For instance, this compound binds to the D1 protein in the photosystem II complex, inhibiting electron transport and leading to the production of reactive oxygen species . This interaction disrupts the normal function of photosystem II, ultimately leading to the death of the target plants.

Cellular Effects

This compound affects various types of cells and cellular processes. In plant cells, it inhibits photosynthesis, leading to reduced ATP production and impaired cellular metabolism . The compound also influences cell signaling pathways by generating reactive oxygen species, which can cause oxidative stress and damage cellular components . Additionally, this compound affects gene expression by altering the transcription of genes involved in stress responses and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the D1 protein in the photosystem II complex. This binding inhibits the electron transport chain, leading to the accumulation of reactive oxygen species . The inhibition of photosystem II disrupts the normal flow of electrons, causing a reduction in ATP synthesis and an increase in oxidative stress. This compound also affects enzyme activity by inhibiting key enzymes involved in photosynthesis and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under certain environmental factors such as light and temperature . Over time, the degradation products of this compound can accumulate, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in persistent oxidative stress and impaired cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of this compound can cause oxidative stress, liver damage, and disruptions in metabolic processes . Threshold effects have been observed, where certain dosages result in a marked increase in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The main metabolites of this compound include diketo-metribuzin, desamino-metribuzin, and desamino-diketo-metribuzin . These metabolites have varying degrees of activity and toxicity, influencing the overall metabolic flux and metabolite levels in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is absorbed through the roots in plants and translocated to the leaves, where it accumulates in the chloroplasts . In animal models, this compound is distributed primarily to the liver, kidneys, and other organs involved in detoxification . The localization and accumulation of this compound can affect its overall activity and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. In plant cells, it localizes primarily in the chloroplasts, where it exerts its herbicidal effects by inhibiting photosystem II . In animal cells, this compound is found in the cytoplasm and organelles involved in detoxification, such as the liver and kidneys . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Metribuzin Isomer involves the conversion of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one to Metribuzin Isomer through a series of reactions.", "Starting Materials": [ "4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Sulfuric acid (H2SO4)", "Methanol (CH3OH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one in a mixture of methanol and water.", "Step 2: Add sodium hydroxide to the mixture and stir for 30 minutes.", "Step 3: Add hydrogen peroxide to the mixture and stir for 2 hours.", "Step 4: Acidify the mixture with sulfuric acid.", "Step 5: Extract the product with a suitable solvent.", "Step 6: Purify the product by recrystallization or chromatography." ] } | |

Número CAS |

110109-24-5 |

Fórmula molecular |

C2D4O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.